(S)-tert-Butyl (2-oxoazepan-3-yl)carbamate is an organic compound characterized by its azepanone ring structure and a tert-butyl carbamate functional group. Its molecular formula is C₁₁H₂₀N₂O₃, with a molecular weight of 228.29 g/mol. The compound features a chiral center, making it optically active, and is often utilized as a protecting group in peptide synthesis due to its ability to shield amine functionalities from undesired reactions while allowing for subsequent transformations .
(S)-tert-Butyl (2-oxoazepan-3-yl)carbamate serves as a protecting group for the amine functionality in peptide synthesis. The tert-butyl group (Boc) protects the amine from unwanted reactions while allowing for the formation of peptide bonds. After peptide chain assembly, the Boc group can be selectively removed under mild acidic conditions to reveal the free amine, enabling further functionalization or cyclization to form the final peptide or protein structure.
(S)-tert-Butyl (2-oxoazepan-3-yl)carbamate can be used as a building block in the synthesis of various heterocyclic compounds, including those with potential biological activity. The azepanone ring structure and the protected amine functionality can participate in different chemical reactions to form diverse heterocyclic scaffolds.
The potential biological activity of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate or its derivatives is being explored in medicinal chemistry research. The compound or its modified versions might serve as lead molecules for drug discovery or act as probes to study specific biological processes. However, more research is required to fully understand its potential therapeutic applications.
Several synthetic routes have been developed for (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate:
(S)-tert-Butyl (2-oxoazepan-3-yl)carbamate finds applications primarily in:
Several compounds share structural similarities with (S)-tert-butyl (2-oxoazepan-3-yl)carbamate. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(R)-tert-butyl (2-oxoazepan-3-yl)carbamate | 106691-72-9 | 1.00 |
tert-butyl (2-oxopiperidin-3-yl)carbamate | 99780-98-0 | 0.98 |
(R)-tert-butyl (2-oxopiperidin-3-yl)carbamate | 221874-51-7 | 0.98 |
(S)-tert-butyl (2-oxopyrrolidin-3-yl)carbamate | 92235-34-2 | 0.93 |
tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane | 1221818-08-1 | 0.85 |
(S)-tert-butyl (2-oxoazepan-3-yl)carbamate stands out due to its specific azepanone structure combined with the tert-butyl carbamate functionality, which provides unique reactivity patterns and potential applications in synthetic chemistry and drug development that may not be present in other similar compounds .
Irritant